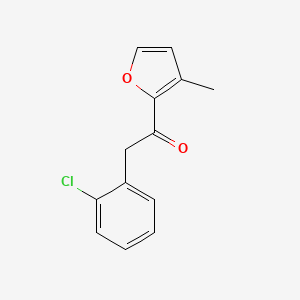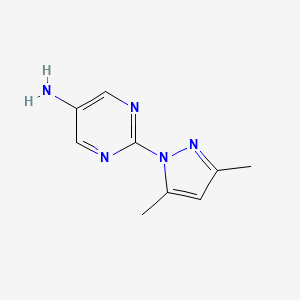
6-chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine
Overview
Description
“6-chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine” is a chemical compound with the molecular formula C11H11ClN4 . It is a pyrimidinamine derivative, which are considered promising compounds in various fields due to their outstanding activity .
Synthesis Analysis
The synthesis of pyrimidinamine derivatives often involves the use of pyrimidifen as a template according to the bioisosterism . The process often involves the reaction of substituted aldehydes, HCl, DMF, reflux, and POCl3 .Molecular Structure Analysis
The molecular structure of “6-chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine” is characterized by the presence of a pyrimidinamine core, which is a common structural motif in many chemical compounds .Chemical Reactions Analysis
Pyrimidinamine derivatives, including “6-chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine”, are known for their challenging coupling with (hetero)aryl electrophiles . The 2-pyridyl boronic acids, which are often used in these reactions, are notorious for their instability and poor reactivity .Scientific Research Applications
Anti-Fibrosis Activity
This compound has been studied for its potential anti-fibrotic activities. In medicinal chemistry, the pyrimidine moiety is considered a privileged structure due to its wide range of pharmacological activities. Novel derivatives of pyrimidine, including those related to 6-chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine, have shown promising results against fibrotic diseases. They inhibit the expression of collagen and the content of hydroxyproline in cell culture medium, indicating potential as novel anti-fibrotic drugs .
Kinase Inhibition for Cancer Therapy
Derivatives of this compound have been synthesized and evaluated for their inhibitory potency against selected kinases, which play a crucial role in the progression of various malignancies. For instance, the monopolar spindle 1 (MPS1) kinase is a therapeutic target for triple-negative breast cancer, and certain derivatives of 6-chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine have been designed to block MPS1 activity, potentially serving as potent inhibitors for cancer treatment .
Aldosterone Synthase Inhibition
In the context of cardiovascular diseases, the inhibition of aldosterone synthase (CYP11B2) is a novel mechanism to lower arterial blood pressure. Derivatives of this compound have been explored for their selectivity in inhibiting CYP11B2 without significantly affecting cortisol secretion, which is crucial for developing treatments with fewer side effects .
Anti-Tubercular Agents
The search for effective anti-tubercular agents has led to the design and synthesis of derivatives of 6-chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine. These derivatives have been evaluated for their activity against Mycobacterium tuberculosis, showing potential as first-line drugs to shorten tuberculosis therapy .
Anti-Microbial Activity
Research into the anti-microbial properties of pyrimidine derivatives has revealed that compounds related to 6-chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine exhibit significant activity against various microbial strains. This opens up possibilities for developing new anti-microbial drugs that can combat resistant pathogens .
Mechanism of Action
Future Directions
The future directions for the research and development of pyrimidinamine derivatives, including “6-chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine”, could involve the development of more efficient synthesis methods, the exploration of their potential applications in various fields, and the investigation of their safety and environmental impact .
properties
IUPAC Name |
6-chloro-N-(2-pyridin-3-ylethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4/c12-10-6-11(16-8-15-10)14-5-3-9-2-1-4-13-7-9/h1-2,4,6-8H,3,5H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSHWNGSRAQVKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCNC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Butan-2-yl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B1465672.png)


![1-[(Ethylamino)methyl]cyclopentan-1-amine](/img/structure/B1465678.png)



![1-[(6-Ethylpyrimidin-4-yl)amino]propan-2-ol](/img/structure/B1465683.png)
![3-[(6-Ethylpyrimidin-4-yl)amino]propan-1-ol](/img/structure/B1465684.png)
![2-[(6-Ethylpyrimidin-4-yl)amino]acetic acid](/img/structure/B1465685.png)
![2-(Methylamino)-1-[4-(3-methylbutyl)piperazin-1-yl]ethan-1-one](/img/structure/B1465688.png)
![1-[(Tert-butylamino)methyl]cyclopentan-1-amine](/img/structure/B1465689.png)
![1-[(6-Propylpyrimidin-4-yl)amino]propan-2-ol](/img/structure/B1465690.png)
![1-[2-(4-Fluorophenoxy)ethyl]piperidin-3-amine](/img/structure/B1465694.png)